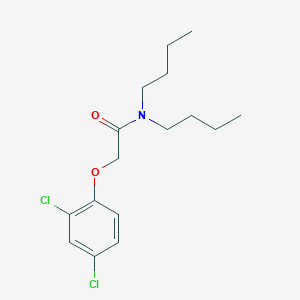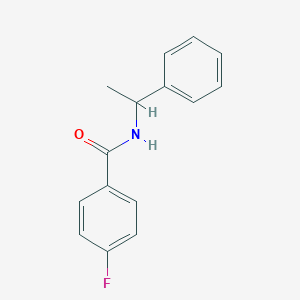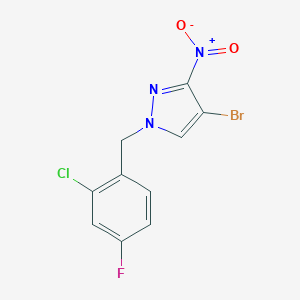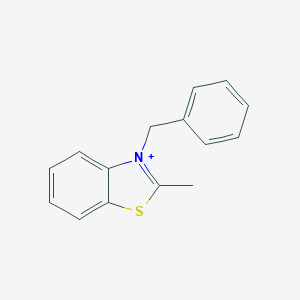![molecular formula C21H18N4O3S B261561 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolopyrimidines, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes involved in the inflammatory, cancer, and viral pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, this compound has been demonstrated to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
实验室实验的优点和局限性
One advantage of using 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological pathways. Additionally, this compound has been demonstrated to have low toxicity, which is important for studying its potential applications in drug development. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
未来方向
There are several future directions for research on 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid. One direction is to further elucidate its mechanism of action by identifying its molecular targets and pathways. Additionally, future research could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its potential as a drug candidate. Furthermore, this compound could be further explored for its potential applications in treating various diseases, such as cancer, inflammation, and viral infections.
合成方法
The synthesis of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid involves a multi-step process. The starting material for the synthesis is 4-methylphenylhydrazine, which is reacted with ethyl acetoacetate to form a pyrazolone intermediate. The pyrazolone intermediate is then treated with phenyl isothiocyanate to form the pyrazolopyrimidine scaffold. Finally, the sulfanyl group is introduced using 3-mercaptopropionic acid to yield 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid.
科学研究应用
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been demonstrated to have anti-viral activity against various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
属性
产品名称 |
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid |
|---|---|
分子式 |
C21H18N4O3S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
3-[5-(4-methylphenyl)-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H18N4O3S/c1-14-7-9-15(10-8-14)24-20(28)17-13-22-25(16-5-3-2-4-6-16)19(17)23-21(24)29-12-11-18(26)27/h2-10,13H,11-12H2,1H3,(H,26,27) |
InChI 键 |
VHYZMGRBUKCWJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

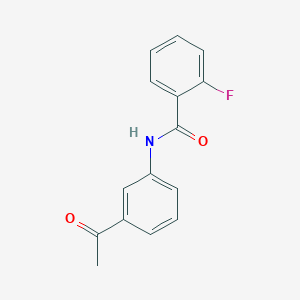

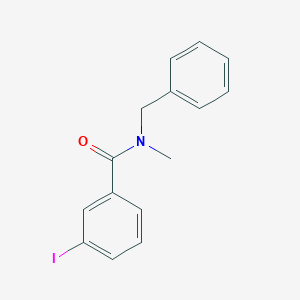
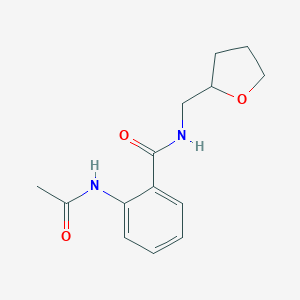
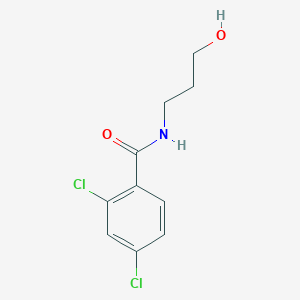
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
